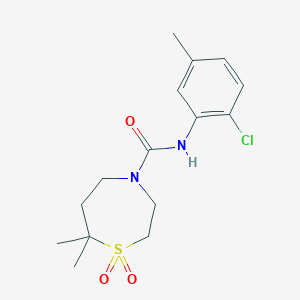![molecular formula C13H14N2O B7680073 2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)
2-[(4-Ethylphenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethylphenyl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-[(4-Ethylphenyl)methyl]pyridazin-3-one is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as HDAC and PARP, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases. It has also been shown to improve mitochondrial function and reduce apoptosis in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-Ethylphenyl)methyl]pyridazin-3-one in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects, making it a promising candidate for further research. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are various future directions for research on 2-[(4-Ethylphenyl)methyl]pyridazin-3-one. One area of interest is in the development of new cancer treatments. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to explore its potential as a cancer therapy.
Another area of interest is in the treatment of cardiovascular diseases. Studies have shown that this compound can reduce blood pressure and improve vascular function. Further research is needed to explore its potential as a cardiovascular therapy.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its high potency and selectivity make it a promising candidate for further research. Further studies are needed to explore its potential as a cancer and cardiovascular therapy.
Méthodes De Synthèse
The synthesis of 2-[(4-Ethylphenyl)methyl]pyridazin-3-one involves the reaction of 4-ethylbenzylamine with ethyl acetoacetate in the presence of acetic acid and ammonium acetate. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This synthesis method has been optimized to produce high yields of pure product and has been used in various research studies.
Applications De Recherche Scientifique
2-[(4-Ethylphenyl)methyl]pyridazin-3-one has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Another area of research is in the treatment of cardiovascular diseases. Studies have shown that this compound can reduce blood pressure and improve vascular function. It has also been shown to reduce inflammation and oxidative stress, which are important factors in the development of cardiovascular diseases.
Propriétés
IUPAC Name |
2-[(4-ethylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-11-5-7-12(8-6-11)10-15-13(16)4-3-9-14-15/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQXZNYMFKHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)



![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)

![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)


